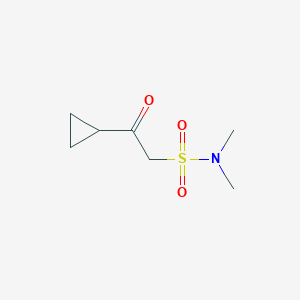

2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide: is a chemical compound with the molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol . This compound is characterized by the presence of a cyclopropyl group, a dimethylamino group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide typically involves the reaction of cyclopropylamine with dimethyl sulfate to form N,N-dimethylcyclopropylamine. This intermediate is then reacted with ethyl chloroformate to yield the desired sulfonamide compound. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

While the search results do not provide specific applications and case studies for "2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide," they do offer some related chemical information that can be contextualized.

This compound is a chemical compound with the molecular formula C7H13NO3S . It is also identified by its IUPAC name: this compound .

Chemical Properties

- CAS Number : 2225142-22-1

- Physical Form : Powder

- Purity : 95%

- Storage Temperature : Room temperature

Sulfonamides and their Applications

Sulfonamides, the class of compounds to which this compound belongs, are a group of synthetic antimicrobial drugs with a broad spectrum of pharmacological activities . They are used to treat a variety of conditions, due to their roles as anti-carbonic anhydrase and anti-dihydropteroate synthetase . Such roles allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Other applications of sulfonamide derivatives include:

- HBV Capsid Assembly Effectors : Sulfamoylbenzamides, a type of sulfonamide derivative, have been studied for their potential as Hepatitis B virus (HBV) capsid assembly effectors .

- Hepatitis C Virus (HCV) treatment: Sulfonamide compounds can be potential inhibitors of the hepatitis C virus .

- Antimicrobial drugs: Sulfonamide drugs such as Sulfamethazine (SMZ) and Sulfadiazine (SDZ) are commonly used in veterinary medicine to treat livestock diseases, including gastrointestinal and respiratory tract infections . Sulfadiazine is also used in combination with pyrimethamine to treat toxoplasmosis in animals .

Possible Applications and Further Research

Mecanismo De Acción

The mechanism of action of 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the cyclopropyl group may enhance the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-carbamide: Similar structure but with a carbamide group instead of a sulfonamide group.

2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-thioamide: Contains a thioamide group, offering different reactivity and properties.

2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-phosphonamide: Features a phosphonamide group, which can influence its biological activity.

Uniqueness: 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide is unique due to its combination of a cyclopropyl group and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Actividad Biológica

2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

It features a cyclopropyl group, dimethylamino group, and a sulfonamide functional group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. A study demonstrated that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway for bacteria .

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it was found to reduce the viability of MDA-MB-231 breast cancer cells significantly. The mechanism appears to involve the modulation of carbonic anhydrase (CA) activity, which is often upregulated in tumors .

Research Findings and Case Studies

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of carbonic anhydrases (CA IX and XII), which play crucial roles in tumor growth and metastasis.

- Antibacterial Mechanism : By targeting the folate synthesis pathway in bacteria, it disrupts their ability to proliferate.

- Anticoagulant Properties : The compound has been identified as a potent FXa inhibitor, suggesting its potential application in treating thromboembolic disorders .

Propiedades

IUPAC Name |

2-cyclopropyl-N,N-dimethyl-2-oxoethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-8(2)12(10,11)5-7(9)6-3-4-6/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSNWRJSXPCNNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC(=O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.